6-sec-Butyl-2-cyclopentylphenol 6-sec-Butyl-2-cyclopentylphenol
Brand Name: Vulcanchem
CAS No.: 93892-29-6
VCID: VC16975417
InChI: InChI=1S/C15H22O/c1-3-11(2)13-9-6-10-14(15(13)16)12-7-4-5-8-12/h6,9-12,16H,3-5,7-8H2,1-2H3
SMILES:
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol

6-sec-Butyl-2-cyclopentylphenol

CAS No.: 93892-29-6

Cat. No.: VC16975417

Molecular Formula: C15H22O

Molecular Weight: 218.33 g/mol

* For research use only. Not for human or veterinary use.

6-sec-Butyl-2-cyclopentylphenol - 93892-29-6

Specification

CAS No. 93892-29-6
Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
IUPAC Name 2-butan-2-yl-6-cyclopentylphenol
Standard InChI InChI=1S/C15H22O/c1-3-11(2)13-9-6-10-14(15(13)16)12-7-4-5-8-12/h6,9-12,16H,3-5,7-8H2,1-2H3
Standard InChI Key BMHWAWBPZQGJIJ-UHFFFAOYSA-N
Canonical SMILES CCC(C)C1=CC=CC(=C1O)C2CCCC2

Introduction

Molecular Structure and Nomenclature

The IUPAC name 6-sec-butyl-2-cyclopentylphenol reflects its substitution pattern: a hydroxyl group (-OH) at position 1, a cyclopentyl group (-C₅H₉) at position 2, and a sec-butyl group (-CH(CH₂CH₃)CH₂CH₃) at position 6 on the phenolic ring. The molecular formula is C₁₅H₂₂O, with a molecular weight of 218.33 g/mol, identical to its tert-butyl analog due to isomeric equivalence . Key structural distinctions arise from the branching of the alkyl substituents:

  • Cyclopentyl group: A five-membered cycloalkane ring introduces steric hindrance and influences electronic effects on the phenolic oxygen.

  • sec-Butyl group: The secondary butyl chain (-CH(CH₂CH₃)₂) creates a less sterically crowded environment compared to the tert-butyl analog, potentially altering solubility and reactivity .

The canonical SMILES notation CC(C)(C)C1=CC=CC(=C1O)C2CCCC2 (for the tert-butyl variant) highlights the connectivity, though the sec-butyl isomer would feature CC(C)CC at position 6 instead of C(C)(C)C .

Synthesis and Reaction Mechanisms

Friedel-Crafts Alkylation

The synthesis of alkylated phenols typically employs Friedel-Crafts alkylation, where an alkyl halide reacts with phenol in the presence of a Lewis acid catalyst (e.g., AlCl₃). For 6-sec-butyl-2-cyclopentylphenol, a two-step approach is plausible:

  • Cyclopentylation: Introducing the cyclopentyl group via reaction between phenol and cyclopentyl bromide under Friedel-Crafts conditions.

  • sec-Butylation: Subsequent alkylation with sec-butyl bromide at the para position relative to the hydroxyl group.

Reaction conditions (solvent, temperature, catalyst concentration) critically influence regioselectivity. For example, polar aprotic solvents like dichloromethane favor electrophilic substitution at the less hindered positions.

Oxidation and Reduction Pathways

  • Oxidation: Phenolic compounds often oxidize to quinones. For 6-sec-butyl-2-cyclopentylphenol, oxidation with KMnO₄ or CrO₃ could yield a para-quinone derivative, with the sec-butyl group modulating redox potential.

  • Reduction: Catalytic hydrogenation (H₂/Pd) might reduce the cyclopentyl ring to a cyclopentane, altering hydrophobicity.

Physicochemical Properties

Physical Characteristics

PropertyValue/Description
Melting PointEstimated 34–35°C (cf. 2-cyclopentylphenol)
Boiling Point~300°C (extrapolated from analogs)
Density0.94–1.02 g/cm³
SolubilityLow in water; soluble in organic solvents (e.g., chloroform, methanol)
pKa~10.5 (similar to phenolic analogs)

The sec-butyl group enhances lipid solubility compared to linear alkyl chains, impacting bioavailability in biological systems .

Spectroscopic Data

  • IR Spectroscopy: O-H stretch (~3200 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-O bend (~1250 cm⁻¹).

  • NMR:

    • ¹H NMR: δ 6.7–7.2 (aromatic protons), δ 1.2–1.8 (cyclopentyl and sec-butyl CH₂/CH₃), δ 5.2 (broad, OH).

    • ¹³C NMR: δ 150–155 (C-OH), δ 115–130 (aromatic carbons), δ 25–35 (cyclopentyl and sec-butyl carbons) .

Chemical Reactivity and Functionalization

Etherification and Esterification

  • Etherification: Reaction with alkyl halides (e.g., methyl iodide) in basic conditions yields methyl ether derivatives, masking phenolic acidity.

  • Esterification: Acetylation (acetic anhydride) produces acetates, useful for protecting the hydroxyl group during synthesis.

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